Cas no 1021224-08-7 (N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)

N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- AKOS024494479
- VU0633059-1
- 1021224-08-7
- N-(3-methylisoxazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- F5067-0025
-
- インチ: 1S/C15H17N3O4S/c1-11-10-14(22-17-11)16-15(19)12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,19)
- InChIKey: INANZZVYLHZDJY-UHFFFAOYSA-N
- ほほえんだ: C(NC1ON=C(C)C=1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 335.09397721g/mol
- どういたいしつりょう: 335.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5067-0025-25mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-40mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-100mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-20mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-20μmol |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-15mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-10μmol |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-3mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-30mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5067-0025-5mg |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
1021224-08-7 | 5mg |
$69.0 | 2023-09-10 |
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamideに関する追加情報
Introduction to N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 1021224-08-7)
N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, identified by its CAS number 1021224-08-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of an oxazole ring and a pyrrolidine sulfonamide moiety, which are known for their diverse biological activities and potential therapeutic applications.
The structural framework of N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The oxazole ring, a five-membered heterocyclic compound containing one oxygen and two carbon atoms, is known for its stability and ability to participate in various hydrogen bonding interactions. This feature makes it an attractive scaffold for designing molecules with specific binding affinities and pharmacological effects.
Complementing the oxazole moiety, the pyrrolidine sulfonamide group introduces additional complexity to the molecule. Pyrrolidine derivatives are commonly found in biologically active compounds due to their ability to mimic natural amino acid structures and interact with biological targets such as enzymes and receptors. The sulfonamide group, on the other hand, is well-documented for its role in drug development, often serving as a pharmacophore that enhances binding affinity and metabolic stability.
The benzamide component of N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide further contributes to the molecule's versatility. Benzamides are widely recognized for their role in medicinal chemistry, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of this group suggests potential applications in modulating inflammatory pathways and other biological processes.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules that combine multiple heterocyclic systems. The combination of an oxazole ring with a pyrrolidine sulfonamide moiety in N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide positions it as a promising candidate for further investigation in drug discovery. Preclinical studies have begun to uncover the potential of such compounds in addressing various therapeutic challenges.
The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the oxazole ring typically involves cyclization reactions using appropriate precursors, while the attachment of the pyrrolidine sulfonamide group necessitates careful handling of sulfonating agents and nucleophilic substitution reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity.
The biological activity of N-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been explored through various in vitro assays. Initial studies have indicated potential interactions with enzymes and receptors involved in pain signaling, inflammation, and neurodegeneration. These findings align with the known properties of related compounds containing oxazole and pyrrolidine moieties.
The compound's ability to modulate biological pathways makes it an attractive candidate for further development into novel therapeutic agents. Researchers are particularly interested in its potential applications in treating chronic inflammatory diseases and neurological disorders where precise targeting is essential. The structural features of N-(3-methyl-1,2-oxazol-5-yli...
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